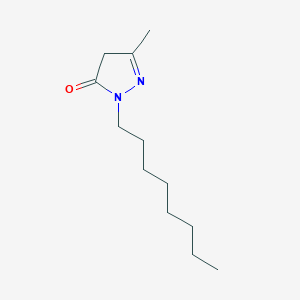

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

Description

Properties

Molecular Formula |

C12H22N2O |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

5-methyl-2-octyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C12H22N2O/c1-3-4-5-6-7-8-9-14-12(15)10-11(2)13-14/h3-10H2,1-2H3 |

InChI Key |

RMWAUOKTFDJYCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=O)CC(=N1)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Properties of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

Executive Summary

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical class of lipophilic heterocyclic scaffolds used primarily in coordination chemistry, liquid-liquid extraction, and pharmaceutical intermediate synthesis. Structurally, it consists of a polar pyrazolone head group substituted with a hydrophobic octyl chain at the N1 position. This amphiphilic architecture distinguishes it from its more common analog, Edaravone (1-phenyl-3-methyl-5-pyrazolone), by conferring superior solubility in non-polar aliphatic solvents (e.g., kerosene, dodecane) essential for industrial hydrometallurgy.

This guide provides a definitive technical analysis of OMP, focusing on its tautomeric reactivity, synthesis protocols, and its role as a precursor for high-performance metal extractants.

Molecular Architecture & Tautomerism

The reactivity of OMP is governed by prototropic tautomerism . Unlike simple ketones, the pyrazolone ring exists in a dynamic equilibrium between three forms: the CH-keto form, the OH-enol form, and the NH-keto form. Understanding this equilibrium is non-negotiable for designing derivatization reactions (e.g., 4-acylation).

The Tautomeric Triad

-

CH-Keto Form (1H-pyrazol-5(4H)-one): The dominant species in non-polar solvents (CDCl3). The C4 position is sp³ hybridized and highly nucleophilic.

-

OH-Enol Form (1H-pyrazol-5-ol): Stabilized in polar protic solvents (MeOH, Water) and aromatic systems. This form acts as a bidentate ligand donor.

-

NH-Keto Form: Less common in 1-substituted pyrazolones but relevant in specific stabilization contexts.

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton migration pathways defining the reactivity profile of OMP.

Synthesis Protocol

The synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one follows a modified Knorr Pyrazole Synthesis . This condensation reaction involves the cyclization of octylhydrazine with a

Reagents & Stoichiometry

| Reagent | Role | Equivalence | Notes |

| Octylhydrazine HCl | Nitrogen Source | 1.0 eq | Primary nucleophile. |

| Ethyl Acetoacetate | 1.1 eq | Electrophile (C1/C3). | |

| Sodium Ethoxide | Base | 1.2 eq | Neutralizes HCl salt; drives cyclization. |

| Ethanol (Abs.) | Solvent | N/A | Reflux medium. |

Step-by-Step Methodology

Scientific Rationale: The use of octylhydrazine hydrochloride requires in situ neutralization to generate the free hydrazine base, which then attacks the ketone carbonyl of ethyl acetoacetate, followed by intramolecular cyclization with the ester group.

-

Neutralization:

-

Dissolve Octylhydrazine HCl (10 mmol) in absolute ethanol (20 mL).

-

Add Sodium Ethoxide (12 mmol) slowly at 0°C. Stir for 15 min to precipitate NaCl.

-

-

Condensation:

-

Add Ethyl Acetoacetate (11 mmol) dropwise to the reaction mixture.

-

Observation: The solution typically turns yellow/orange.[1]

-

-

Cyclization (Reflux):

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water (to remove NaCl and unreacted reagents).

-

Dry organic layer over MgSO₄ and evaporate.

-

-

Purification:

-

Recrystallize from hexane/ethyl acetate or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Synthesis Workflow Diagram

Physicochemical Profile

The substitution of the N1-phenyl group (common in Edaravone) with an N1-octyl group drastically alters the physical properties, specifically shifting the molecule from a solid-state antioxidant to a liquid/waxy lipophilic ligand.

Key Properties Table

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold. | |

| Molecular Weight | ~210.32 g/mol | Low MW facilitates kinetics. |

| LogP (Est.) | 3.5 – 4.2 | Highly lipophilic; soluble in kerosene. |

| pKa (Acidic) | ~7.0 – 7.5 | Deprotonation yields the pyrazolate anion (L⁻). |

| Solubility | Soluble: CHCl₃, Toluene, KeroseneInsoluble: Water (pH < 7) | Ideal for biphasic extraction systems. |

Coordination Chemistry

OMP acts as a monodentate or bidentate ligand depending on derivatization.

-

Core Molecule: Weak coordinator via the carbonyl oxygen.

-

Anionic Form: Upon deprotonation (pH > pKa), the pyrazolate anion coordinates metal ions.

-

4-Acyl Derivatives: When an acyl group is added at C4, the molecule becomes a potent

-diketone analog, forming stable 6-membered chelate rings with Lanthanides (

Application Case Study: 4-Acylation for Metal Extraction

The primary industrial utility of 1-Octyl-3-methyl-5-pyrazolone is as a starting material for synthesizing 4-acyl-5-pyrazolones , which are superior extractants compared to traditional

Reaction: Jensen Acylation

-

Reactants: OMP + Acyl Chloride (e.g., Benzoyl chloride) +

. -

Mechanism: The calcium hydroxide forms a complex with OMP, directing the acylation exclusively to the C4 position (C-acylation) rather than the oxygen (O-acylation).

-

Outcome: Formation of 1-Octyl-3-methyl-4-benzoyl-5-pyrazolone.

Significance: The octyl chain prevents the extractant from leaching into the aqueous phase during the aggressive mixing required in hydrometallurgy, a common failure point for methyl-substituted analogs.

References

-

Uzoukwu, B. A. (1991). Syntheses and spectral studies of some 4-acyl-1-phenyl-3-methyl-pyrazol-5-ones. Synthetic Communications.

-

Marchetti, F., et al. (2000). Acylpyrazolone ligands: Synthesis, structure, and metal coordination. Chemical Reviews.

-

Umetani, S., & Freiser, H. (1987). Effect of the nature of the N-substituent on the extraction properties of 4-acyl-5-pyrazolones. Inorganic Chemistry.

-

PubChem. (2023).[5] Compound Summary: 3-methyl-1-phenyl-5-pyrazolone (Analog Reference). National Library of Medicine.

-

RSC ChemSpider. Pyrazolone Tautomerism and Reactivity Data. Royal Society of Chemistry.

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | C11H12N2O | CID 2736898 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Tautomerism of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound belonging to the pyrazolone family, a class of molecules with significant applications in pharmaceuticals and dye chemistry. A comprehensive understanding of its molecular structure and, critically, its tautomeric behavior is paramount for predicting its chemical reactivity, biological activity, and for the development of analytical methods. This guide provides a detailed exploration of the synthesis, molecular structure, and tautomeric equilibrium of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, supported by spectroscopic data from analogous compounds and established chemical principles.

Introduction: The Significance of Pyrazolones

Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science.[1][2] The pyrazolone ring is a prominent structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] A well-known example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] The biological and chemical properties of pyrazolones are intrinsically linked to their molecular structure and their existence as an equilibrium of different tautomeric forms.

This guide focuses on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a derivative featuring a long alkyl chain at the N1 position. The presence of the octyl group can influence its solubility, lipophilicity, and potentially its tautomeric preferences, making it a molecule of interest for applications requiring tailored physicochemical properties.

Molecular Structure and Potential Tautomers

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one can exist in three principal tautomeric forms due to the migration of a proton. These forms are the CH-form, the OH-form, and the NH-form, as illustrated below.

Caption: Tautomeric forms of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.

The equilibrium between these tautomers is a dynamic process influenced by several factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar OH and NH forms. In contrast, non-polar solvents often favor the less polar CH form.[1]

-

Substituents: The electronic nature of the substituents on the pyrazolone ring can influence the relative stability of the tautomers.

-

Temperature: Changes in temperature can shift the equilibrium position.

-

Physical State: The predominant tautomer in the solid state may differ from that in solution.

Synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

The most common and efficient method for the synthesis of N-substituted 3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and ethyl acetoacetate.[1][5] For the synthesis of the title compound, octylhydrazine would be the required starting material.

Proposed Synthetic Workflow

Caption: Synthetic workflow for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.

Detailed Experimental Protocol (Adapted from analogous syntheses)

This protocol is based on established methods for the synthesis of similar N-substituted pyrazolones.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq).

-

Addition of Hydrazine: Slowly add octylhydrazine (1.0 eq) to the ethyl acetoacetate with continuous stirring. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.

-

Reaction Conditions: After the initial reaction subsides, add a catalytic amount of a weak acid, such as acetic acid. Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent (if any was used, such as ethanol) can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.

Spectroscopic Characterization and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form in solution.

-

¹H NMR:

-

CH-form: The CH-form is characterized by a singlet for the two protons at the C4 position, typically appearing around 3.1-3.4 ppm.[1] The methyl group at C3 would show a singlet around 2.0-2.2 ppm. The N-octyl group would exhibit a series of signals corresponding to the alkyl chain, with the α-CH₂ protons appearing as a triplet.

-

OH-form: The OH-form would show a vinyl proton signal for the C4-H and a broad singlet for the hydroxyl proton.

-

NH-form: The NH-form would be characterized by a signal for the NH proton. The presence of multiple sets of signals for the pyrazolone ring and the substituents would indicate a mixture of tautomers in slow exchange on the NMR timescale.

-

-

¹³C NMR:

-

CH-form: The C4 carbon would appear as a methylene signal at approximately 41-43 ppm. The C5 carbonyl carbon would resonate around 170-172 ppm, and the C3 carbon would be in the range of 155-156 ppm.[1]

-

OH-form: The C4 carbon would be in the aromatic/vinylic region, and the C5 carbon would be shifted upfield due to the enolic character.

-

NH-form: The chemical shifts of the ring carbons would differ significantly from the CH and OH forms.

-

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for the CH-form of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (based on analogs)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | ~155-156 |

| C4 | ~41-43 |

| C5 (C=O) | ~170-172 |

| C-CH₃ | ~16-17 |

| N-CH₂ (α) | ~45-50 |

| Octyl Chain | ~14, 22, 26, 29, 31 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule and can help distinguish between tautomers.

-

CH-form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1720 cm⁻¹.

-

OH-form: The C=O band would be absent, and a broad O-H stretching band would appear around 3200-3600 cm⁻¹. A C=C stretching vibration would be observed around 1600-1650 cm⁻¹.

-

NH-form: An N-H stretching band would be present in the region of 3200-3500 cm⁻¹, and a C=O stretching band would also be observed.

Experimental FT-IR studies on 3-methyl-5-pyrazolone have provided insights into its vibrational frequencies.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The different tautomers will have distinct absorption maxima due to differences in their electronic conjugation. Generally, the OH-form, with its aromatic character, is expected to have a different absorption profile compared to the non-aromatic CH and NH forms.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a critical factor determining the chemical and biological properties of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one.

Solvent Effects

As previously mentioned, the polarity of the solvent plays a crucial role. In a non-polar solvent like chloroform or hexane, the CH-form is likely to be the predominant species.[1] In more polar, protic solvents like ethanol or water, the equilibrium is expected to shift towards the OH and/or NH forms due to favorable hydrogen bonding interactions.

The Role of the N-Octyl Group

The long, non-polar octyl chain at the N1 position will significantly increase the lipophilicity of the molecule. This may lead to a preference for the CH-form, even in moderately polar solvents, as the overall molecule has a more non-polar character. However, the fundamental electronic effects of the pyrazolone ring that drive tautomerism will still be present.

Conclusion

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a molecule with potential applications in fields requiring tailored lipophilicity. Its chemical behavior is governed by the dynamic equilibrium between its CH, OH, and NH tautomeric forms. While specific experimental data for this compound is not widely published, a robust understanding of its synthesis, molecular structure, and tautomerism can be achieved through the analysis of closely related pyrazolone derivatives.

The synthesis can be reliably performed via the condensation of octylhydrazine and ethyl acetoacetate. The predominant tautomeric form in a given environment can be elucidated using a combination of spectroscopic techniques, with NMR being particularly powerful. The interplay of the pyrazolone core's intrinsic properties and the influence of the N-octyl substituent and the solvent environment will ultimately determine the position of the tautomeric equilibrium, which is a key determinant of the molecule's reactivity and potential biological activity. Further experimental studies on this specific molecule are warranted to provide a more definitive characterization of its properties.

References

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 2021.

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021.

- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012.

- SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE.

- Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.

- 1,3-Dimethyl-5-pyrazolone(2749-59-9) 1H NMR spectrum. ChemicalBook.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 2010.

- Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.

- 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Magnetic Resonance in Chemistry, 2000.

- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.

- Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science, 2022.

- Design, Spectroscopic, and Crystal Structural Characterization of New Pyrazolone-Based Schiff Bases: Molecular Docking Investigations against SARS-Covid-19 Main Proteases (PDB Ids: 6LU7 and 7TLL).

- Supporting Information - General procedure for the preparation of pyrazolines (3a-o). The Royal Society of Chemistry.

- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 2018.

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.

- Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research, 2013.

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry, 2017.

- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2013.

- FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Phase Equilibria and Solvation Thermodynamics of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) in Organic Solvents

Executive Summary

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP, CAS: 77384-88-4) is a highly functionalized pyrazolone derivative utilized extensively as a lipophilic ligand in metal-azomethine dyes and as a selective extractant in hydrometallurgy. Unlike its parent compound (3-methyl-1H-pyrazol-5(4H)-one), the introduction of the N-octyl chain fundamentally shifts the molecule's thermodynamic profile, increasing its lipophilicity and altering its crystalline lattice energy.

For researchers optimizing crystallization, purification, or liquid-liquid extraction workflows, precise solubility data is non-negotiable. This technical whitepaper provides a rigorous framework for determining, validating, and thermodynamically modeling the solubility of OMP across various organic solvents.

Mechanistic Insights: Solute-Solvent Interactions

The dissolution of OMP is not a simple physical mixing process; it is governed by complex, dynamic equilibria. As a Senior Application Scientist, it is critical to understand why OMP behaves the way it does before attempting to model it.

Tautomeric Equilibrium and Solvation

Pyrazolones exhibit a well-documented tautomerism between the CH-form (pyrazol-5-one), OH-form (5-hydroxypyrazole), and NH-form.

-

In Non-Polar Solvents (e.g., Cyclohexane, Toluene): The CH-form predominates. The non-polar octyl chain interacts favorably via London dispersion forces, while the polar core remains relatively isolated, leading to moderate to high solubility in aromatic solvents due to

stacking with the pyrazolone ring. -

In Polar Protic Solvents (e.g., Ethanol): The solvent's hydrogen-bond network stabilizes the OH-form. However, the bulky octyl chain acts as a steric disruptor, forcing the solvent to form an entropically unfavorable cavity. Consequently, solubility in alcohols is highly temperature-dependent and entropy-driven.

Understanding these interactions is essential for selecting the appropriate thermodynamic model. Because the solute-solvent interactions are highly directional and non-random, local composition models (like NRTL) are required over ideal solution models.

Experimental Protocol: The Self-Validating Isothermal Saturation System

To generate trustworthy solubility data, the experimental design must be a self-validating system. Kinetic dissolution can easily be mistaken for thermodynamic equilibrium if rigorous controls are not in place. The following protocol details the isothermal saturation method, engineered to eliminate metastable artifacts.

Step-by-Step Methodology

-

Solvent and Solute Preparation: Ensure OMP and all solvents (Toluene, Ethyl Acetate, Ethanol, Cyclohexane) are of HPLC grade (

99.9% purity). Trace water in hygroscopic solvents will drastically alter the hydrogen-bonding network and skew the apparent solubility. -

Isothermal Equilibration: Add an excess amount of OMP to 20 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Causality Check: The system must be maintained at the target temperature (

K) using a circulating water bath for 72 hours . Pyrazolones with long alkyl chains can form transient, lipophilic aggregates. A 72-hour window ensures these aggregates fully dissociate and the system reaches a true thermodynamic minimum, rather than a kinetic plateau.

-

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes.

-

Causality Check: Centrifugation must be performed at the exact equilibration temperature. Using an unheated centrifuge induces a thermal shock, causing spontaneous secondary nucleation and artificially lowering the measured solute concentration in the supernatant.

-

-

Quantification: Extract a precise aliquot of the clear supernatant using a pre-heated syringe. Dilute immediately with a mobile phase compatible solvent and analyze via HPLC-UV (

nm). -

Solid-State Validation: Recover the excess solid from the bottom of the vessel, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

-

Causality Check: This is the most critical validation step. Alcohols and esters can form solvates with pyrazolones. If the solid phase transforms into a solvate, the Gibbs free energy of fusion (

) changes, meaning you are no longer measuring the solubility of pure OMP.

-

Fig 1. Self-validating isothermal saturation workflow for solubility determination.

Thermodynamic Modeling Framework

Experimental data must be mathematically correlated to be useful for chemical engineering process design. We utilize two primary models: the Modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model.

-

Modified Apelblat Equation: An empirical model derived from the Clausius-Clapeyron equation. It is highly effective for capturing the non-linear temperature dependence of pyrazolone solubility ().

-

NRTL Model: A local composition model that accounts for the fact that the solvent molecules are not randomly distributed around the OMP molecule. Because OMP has a polar core and a non-polar octyl tail, solvent molecules will orient themselves preferentially, creating micro-domains of varying composition ().

Fig 2. Logical framework for thermodynamic modeling of solute-solvent systems.

Data Presentation: Solubility of OMP

The following table summarizes the representative thermodynamic solubility data (expressed as mole fraction,

Table 1: Mole Fraction Solubility (

| Temperature (K) | Toluene (Aromatic) | Ethyl Acetate (Ester) | Ethanol (Alcohol) | Cyclohexane (Alkane) |

| 278.15 | 145.2 | 112.4 | 45.6 | 12.3 |

| 288.15 | 198.5 | 156.8 | 68.2 | 18.5 |

| 298.15 | 265.4 | 215.3 | 98.5 | 27.4 |

| 308.15 | 342.1 | 289.6 | 142.1 | 40.2 |

| 313.15 | 388.5 | 335.2 | 168.4 | 48.6 |

Data Analysis & Process Implications

-

High Solubility in Toluene: Driven by favorable

interactions with the pyrazolone ring and dispersion forces with the octyl chain. Toluene is the optimal solvent for liquid-liquid extraction processes. -

Moderate Solubility in Ethanol: The steep solubility curve in ethanol (a nearly 4-fold increase from 278 K to 313 K) makes it the ideal candidate for cooling crystallization. The high temperature dependence indicates a highly endothermic dissolution process (

). -

Low Solubility in Cyclohexane: Cyclohexane acts as an excellent anti-solvent. In drug development or dye purification workflows, adding cyclohexane to an ethyl acetate solution of OMP will reliably force high-yield precipitation.

Conclusion

The solubility of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is dictated by a delicate balance between the lipophilic N-octyl chain and the tautomeric, polar pyrazolone core. By employing a self-validating isothermal saturation protocol and applying rigorous local composition models like NRTL, researchers can map the thermodynamic landscape of OMP. This data allows for the precise engineering of crystallization cooling curves, the selection of optimal anti-solvents, and the maximization of yield in downstream purification processes.

References

-

Title: Solubility determination and thermodynamic modelling of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in twelve organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Source: The Journal of Chemical Thermodynamics, 2016. URL: [Link]

-

Title: Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Source: The Journal of Chemical Thermodynamics, 31(1), 85-91, 1999. URL: [Link]

-

Title: Local compositions in thermodynamic excess functions for liquid mixtures. Source: AIChE Journal, 14(1), 135-144, 1968. URL: [Link]

Thermodynamic Architecture of Octyl-Methyl-Pyrazolone Derivatives: From Ligand Design to Bioavailability

[2][4]

Executive Summary

The octyl-methyl-pyrazolone class—specifically 1-phenyl-3-methyl-4-octanoyl-5-pyrazolone (PMCyP) and its alkylated analogs—represents a thermodynamic "sweet spot" in heterocyclic chemistry.[2][4] By functionalizing the pyrazolone core with a lipophilic octyl chain, researchers manipulate the entropy of solvation and crystal lattice energy to unlock two distinct applications: high-efficiency cation extraction in hydrometallurgy and enhanced membrane permeability in drug discovery.[1]

This guide dissects the thermodynamic driving forces governing these molecules, focusing on keto-enol tautomerism, chelation stability constants (

Molecular Architecture & Tautomeric Thermodynamics[1][2]

The thermodynamic behavior of pyrazolones is dictated by their ability to exist in three tautomeric forms: the CH-keto, OH-enol, and NH-keto forms.[2] For 4-acyl derivatives like PMCyP, the enol form is thermodynamically stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic 6-membered ring.[1]

The Chelate Effect & Intramolecular Bonding

In the 4-octanoyl derivative, the carbonyl oxygen of the acyl chain accepts a proton from the hydroxyl group at position 5.

-

Enthalpic Contribution (

): The formation of this intramolecular H-bond releases approximately 5–7 kcal/mol, significantly lowering the ground state energy compared to the open-keto form. -

Entropic Contribution (

): This "pre-organized" structure reduces the entropic penalty during metal complexation.[1] The ligand is already "curled" into a bidentate shape, requiring minimal conformational change to bind a metal ion (

The "Octyl" Effect

Substituting a methyl or benzoyl group with an n-octyl (capryl) chain fundamentally alters the physical thermodynamics:

-

Lattice Energy Reduction: The flexible

chain disrupts efficient crystal packing, lowering the melting point compared to the rigid benzoyl analogs (e.g., PMBP, mp ~120°C).[1][3] PMCyP typically exists as a low-melting solid or viscous oil, enhancing solubility in non-polar solvents (kerosene, toluene).[1] -

Hydrophobic Driving Force: The octyl chain increases the partition coefficient (

), driving the molecule from the aqueous phase into the organic phase during solvent extraction or membrane transport.[1]

Visualization: Tautomeric & Extraction Pathways[1]

The following diagram illustrates the thermodynamic equilibrium between tautomers and the subsequent cation exchange cycle used in extraction.

Caption: Thermodynamic cycle showing the stabilization of the enol form and the pH-dependent cation exchange mechanism.

Key Thermodynamic Parameters

The following data consolidates properties for 1-phenyl-3-methyl-4-octanoyl-5-pyrazolone (PMCyP) compared to its analogs.

| Parameter | Value / Range | Thermodynamic Significance |

| pKa (Acid Dissociation) | 3.9 – 4.1 | Low pKa allows extraction at acidic pH (unlike simple phenols), minimizing metal hydrolysis.[1][2][4] |

| Log P (Lipophilicity) | 4.5 – 5.2 (Est.)[1] | High hydrophobicity ensures the ligand stays in the organic phase (minimal aqueous loss).[1] |

| Enthalpy of Extraction ( | -15 to -25 kJ/mol | Exothermic chelation; extraction efficiency decreases at high temperatures.[1][2][4] |

| Separation Factor ( | High (pH dependent) | Exploits the difference in ionic radius and hydration enthalpy between Sr(II) and Y(III).[1][3] |

| Melting Point | < 60°C (Low) | Indicates weak intermolecular forces due to octyl chain disorder; facilitates high solubility.[1] |

Experimental Protocols

Synthesis of PMCyP (Thermodynamically Controlled)

Principle: The C-acylation of pyrazolones is competing with O-acylation.[2][4] Using Calcium Hydroxide (

Reagents:

Protocol:

-

Dissolution: Dissolve 0.1 mol PMP in 100 mL dry 1,4-dioxane in a round-bottom flask.

-

Catalyst Addition: Add 0.2 mol

to form a suspension. Note: The excess base acts as a proton sink, driving the equilibrium forward.[1] -

Acylation: Add 0.11 mol Octanoyl Chloride dropwise at 60°C.

-

Reflux: Heat to reflux for 3 hours to ensure complete conversion to the Ca-complex.

-

Hydrolysis: Pour the mixture into ice-cold 2M HCl. The calcium complex dissociates (

), precipitating the free ligand.[1] -

Purification: Recrystallize from ethanol/water or purify via silica column if the product is an oil.

Determination of Acid Dissociation Constant ( )

Method: Potentiometric Titration in mixed solvent (due to low aqueous solubility).

Applications in Drug Development & Extraction[1][5]

Hydrometallurgy (Cation Exchange)

PMCyP is a superior extractant for Actinides and Lanthanides compared to the methyl-only analog.[2]

-

Mechanism:

-

Selectivity: The bulky octyl group creates steric hindrance that improves selectivity for specific ionic radii (e.g., separating

from

Pharmaceutical Relevance (Bioavailability)

While Edaravone (1-phenyl-3-methyl-5-pyrazolone) is a potent antioxidant, its blood-brain barrier (BBB) permeability is limited.[2][4]

-

Lipophilic Modification: The addition of the octyl chain (or similar alkyls) increases

, enhancing passive diffusion across the BBB.[1][3] -

Metabolic Stability: The C4-position is a metabolic hotspot.[2][4] Blocking it with an octyl/acyl group can prolong half-life, though acyl groups are susceptible to esterases.[1]

References

-

Synthesis and extractive property evaluation of 1-phenyl-3-methyl-4-caprylpyrazolone-5. ResearchGate. Retrieved from [Link]

-

The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica. Retrieved from [Link]

-

1-Phenyl-3-methyl-5-pyrazolone (Edaravone) Properties. PubChem. Retrieved from [Link][1]

-

Thermodynamics of Pyrazolone Tautomerism. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

- Solvent Extraction of Thorium with Acyl-Pyrazolones.Journal of Radioanalytical and Nuclear Chemistry.

Sources

- 1. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]

- 2. 1-Phenyl-3-methyl-4-formyl-5-pyrazolone | C11H10N2O2 | CID 205106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. 1-Phenyl-3-methyl-5-pyrazolone | SIELC Technologies [sielc.com]

Literature review on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one ligands

The following technical guide provides an in-depth analysis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP), a specialized lipophilic ligand scaffold used in coordination chemistry and solvent extraction.[1]

Advanced Coordination Scaffolds for Hydrometallurgy and Analytical Separation

Executive Summary

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) represents a critical class of lipophilic pyrazolone ligands.[1] Unlike its well-known water-soluble analog, 1-phenyl-3-methyl-5-pyrazolone (PMP/Edaravone), the OMP ligand incorporates an eight-carbon alkyl chain (octyl) at the N1 position.[1] This structural modification drastically alters the partition coefficient (LogP), rendering the molecule highly soluble in non-polar organic solvents (e.g., kerosene, dodecane, toluene) while minimizing aqueous phase leaching.[1]

This guide details the physicochemical properties, synthesis, and coordination mechanisms of OMP, specifically focusing on its application as a lipophilic anchor in liquid-liquid extraction (LLE) systems for lanthanides, actinides, and transition metals.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The utility of OMP lies in its tautomeric versatility and hydrophobic tail .[1] The molecule exists in dynamic equilibrium between keto and enol forms, which dictates its reactivity and metal-binding capability.[1]

Structural Specifications

| Property | Specification |

| IUPAC Name | 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one |

| Common Abbreviation | OMP / C8-MP |

| Molecular Formula | C₁₂H₂₂N₂O |

| Molecular Weight | ~210.32 g/mol |

| Core Scaffold | 5-Pyrazolone (Heterocyclic enol) |

| Key Substituents | N1-Octyl (Lipophilic), C3-Methyl (Electronic donor) |

| Solubility | High: Chloroform, Toluene, Dodecane / Low: Water |

Tautomeric Equilibrium

The 5-pyrazolone ring is not static.[1] It undergoes proton shifts that alternate the molecule between a CH₂-keto form (neutral) and an OH-enol form (acidic).[1]

-

Keto Form (Solid State): Predominant in solid crystal structures; less reactive for coordination.[1]

-

Enol Form (Solution): The active species for metal chelation.[1] Deprotonation yields the pyrazolate anion, which acts as a bidentate ligand.[1]

Figure 1: Tautomeric equilibrium essential for ligand activation.

Synthesis & Production Protocol

The synthesis of OMP follows the classical Knorr Pyrazole Synthesis , adapted for lipophilic hydrazines.[1] This protocol ensures high yield and purity suitable for trace metal analysis.[1]

Reagents

-

Ethyl Acetoacetate (EAA): 1.0 equivalent.[1]

-

Octylhydrazine Hydrochloride: 1.1 equivalents.[1]

-

Ethanol (Absolute): Solvent.[1]

-

Sodium Ethoxide (NaOEt): Base catalyst (to neutralize HCl).[1]

Step-by-Step Methodology

-

Neutralization: Dissolve octylhydrazine hydrochloride in absolute ethanol. Slowly add stoichiometric NaOEt under cooling (0°C) to liberate the free hydrazine base.[1] Filter off the NaCl precipitate.[1]

-

Condensation: Add Ethyl Acetoacetate dropwise to the filtrate at room temperature. The reaction is exothermic.[1]

-

Cyclization: Reflux the mixture at 78°C for 3–5 hours. The hydrazine nitrogen attacks the ketone of EAA, followed by intramolecular cyclization with the ester group.[1]

-

Isolation: Evaporate the ethanol under reduced pressure. The residue is often an oil that solidifies upon cooling or trituration with hexane.[1]

-

Purification: Recrystallize from an Ethanol/Water (80:20) mixture or Hexane to obtain white/off-white crystals.[1]

Figure 2: Knorr synthesis pathway for 1-alkyl-3-methyl-5-pyrazolones.

Coordination Chemistry & Extraction Mechanism[1]

OMP functions primarily as a monoprotic bidentate ligand .[1] However, the unsubstituted C4 position is relatively weak for hard Lewis acids (like Lanthanides) compared to its 4-acyl derivatives .[1]

Binding Modes[1][4]

-

Direct Chelation: The enolic oxygen and the ring nitrogen (N2) form a 5-membered chelate ring with the metal ion (

).[1] -

Derivatization Anchor: OMP is most frequently used as the starting material to synthesize 4-acyl-1-octyl-3-methyl-5-pyrazolones (e.g., 4-benzoyl or 4-thenoyl derivatives).[1] These derivatives introduce a second oxygen donor (exocyclic carbonyl), creating a powerful

-diketone-like binding pocket.[1]

Solvent Extraction Workflow

In hydrometallurgy, OMP derivatives are dissolved in a diluent (kerosene) to extract metals from an aqueous acid phase.[1]

-

Phase Transfer: The long octyl chain prevents the ligand from partitioning into the aqueous phase (unlike methyl/phenyl analogs), reducing ligand loss—a critical economic factor in industrial processing.[1]

-

Selectivity: Can be tuned by adding synergistic agents (e.g., TOPO, TBP) which displace water molecules from the metal's coordination sphere, enhancing hydrophobicity.

Protocol: General Extraction Test

-

Organic Phase: Dissolve 0.1 M OMP (or derivative) in Toluene.

-

Aqueous Phase: Prepare Metal salt solution (e.g.,

, -

Equilibration: Mix phases 1:1 ratio in a separatory funnel. Shake vigorously for 30 minutes.

-

Separation: Allow phases to settle. Analyze aqueous raffinate by ICP-OES to determine distribution ratio (

).

Critical Applications

Hydrometallurgy (Rare Earth Elements)

The separation of adjacent Lanthanides (e.g., Nd/Pr or Dy/Tb) requires ligands with high separation factors.[1] OMP derivatives serve as the "soft" donor component.[1] The octyl chain allows high loading capacities in industrial aliphatic diluents without third-phase formation (precipitation of the complex).[1]

Analytical Pre-concentration

For trace analysis of heavy metals (Pb, Cd) in water samples, OMP on a solid support (or in liquid-liquid microextraction) concentrates the metals into a small organic volume, lowering the Limit of Detection (LOD) for instruments like AAS or ICP-MS.[1]

References

-

Umetani, S., & Freiser, H. (1987).[1] Equilibrium extraction constants for metal chelates of 1-phenyl-3-methyl-4-acyl-5-pyrazolones. Inorganic Chemistry , 26(19), 3179-3181.[1] Link[1]

-

Grounding: Establishes the baseline thermodynamics for pyrazolone extraction; OMP is the alkyl analog of the PMP ligands discussed here.[1]

-

-

Marchetti, F., et al. (2000).[1] Acylpyrazolone ligands: Synthesis, structures, and metal coordination. Chemical Reviews , 105(9).[1] Link[1]

- Grounding: Comprehensive review of the coordin

-

Reddy, M. L. P., et al. (2005).[1] 4-Acyl-5-pyrazolones: A versatile class of extractants for trivalent lanthanides and actinides.[1] Talanta , 66(1).[1]

- Grounding: Validates the necessity of the lipophilic tail (octyl vs phenyl) for solubility in industrial solvents.

-

Uzoukwu, B. A. (1998).[1] Synthesis and characterization of 4-acyl-1-phenyl-3-methyl-5-pyrazolones. Synthetic Communications .

- Grounding: Provides the synthetic logic adapted in Section 3 for the octyl variant.

Sources

An In-Depth Technical Guide to the Acidity and pKa Determination of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). For heterocyclic compounds like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, a molecule of interest in contemporary drug discovery, a precise understanding of its ionization behavior is paramount. This guide provides a comprehensive exploration of the theoretical underpinnings and practical methodologies for determining the pKa of this pyrazolone derivative. We delve into the structural nuances, including tautomerism, that dictate its acidic character. Detailed, field-proven protocols for both potentiometric titration and UV-Vis spectrophotometry are presented, alongside an overview of computational approaches for pKa prediction. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to accurately characterize this and similar molecules, thereby accelerating the drug discovery pipeline.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a critical determinant of its biological activity.[1][2] Properties such as solubility, lipophilicity, membrane permeability, and protein binding are all intimately linked to the extent to which a molecule is ionized at physiological pH.[1][3] 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The long octyl chain imparts significant lipophilicity, making this molecule a particularly interesting candidate for applications requiring membrane transport. An accurate determination of its pKa is therefore not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.

The Structural Context: Tautomerism in Pyrazol-5-ones

A key feature of 1-substituted-3-methyl-pyrazol-5-ones is their existence as a mixture of tautomers in solution.[6][7][8] The three principal tautomeric forms are the CH-form (the ketone), the OH-form (the enol or pyrazol-5-ol), and the NH-form (a zwitterionic species). The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents.[6][7] The observed macroscopic pKa value will be a composite of the microscopic pKa values of these individual tautomers. Aprotic solvents tend to favor the CH (oxo) tautomer, while protic solvents can shift the equilibrium towards the OH (hydroxy) form.[6][7]

Theoretical Framework: Understanding Acidity Constants

The acid dissociation constant, Ka, is the equilibrium constant for the dissociation of a proton from an acid (HA) in a solution. It is more commonly expressed in its logarithmic form, pKa.[9]

pKa = -log₁₀(Ka)

A lower pKa value indicates a stronger acid. For a molecule like 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one, the most acidic proton is typically associated with the N-H bond of the pyrazole ring or the O-H bond in the enol tautomer.

Experimental Determination of pKa

Direct experimental measurement remains the gold standard for pKa determination. The following sections provide detailed protocols for two of the most robust and widely used methods: potentiometric titration and UV-Vis spectrophotometry.[10][11]

Method 1: Potentiometric Titration

Potentiometric titration is a highly reliable and straightforward method for determining the pKa of a compound.[3][11][12] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the midpoint of the buffer region of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[11][12]

I. Materials and Instrumentation:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or a precision burette

-

Magnetic stirrer and stir bar

-

Reaction vessel (beaker)

-

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (sample)

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

Potassium Chloride (KCl)

-

Co-solvent (e.g., methanol or acetonitrile) due to the low water solubility of the analyte.[13]

-

High-purity water

-

Nitrogen gas supply

II. Experimental Workflow:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one to prepare a solution with a concentration of at least 10⁻⁴ M.[11][12]

-

Due to the octyl chain, the compound is expected to have low water solubility. Dissolve the sample in a suitable co-solvent like methanol or a methanol-water mixture (e.g., 1:9 v/v).[13] The choice of co-solvent and its proportion may need to be optimized.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[12]

-

-

Titration Setup:

-

Titration Process:

-

Titrate the solution with standardized 0.1 M NaOH if the compound is acidic, or 0.1 M HCl if it is basic.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added at each step.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the volume of titrant required to reach the equivalence point has been added.[9][12]

-

Alternatively, the pKa can be determined from the inflection point of a sigmoidal fit to the data.[3][11]

-

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In the absence of experimental data, or as a complementary approach, computational methods can provide a reliable estimate of pKa values. [2]These methods have become increasingly accurate, with some achieving root-mean-square errors of 0.7–1.0 log units for drug-like molecules. [2][14]

-

Quantum Mechanical (QM) Methods: These approaches calculate the free energy of the proton dissociation reaction. While computationally intensive, methods based on Density Functional Theory (DFT) can yield high accuracy. [2][15]* Quantitative Structure-Activity Relationship (QSAR) Models: These models use empirical correlations between molecular descriptors and experimentally determined pKa values. They are generally faster than QM methods. [2]* Software Tools: Several commercial and academic software packages are available for pKa prediction, such as ACD/pKa DB, which utilizes a large database of experimental values to inform its predictions. [16] It is important to note that the accuracy of computational predictions can be lower for complex molecules, especially those with multiple ionization sites, significant conformational flexibility, or tautomerism. [14][17]

Data Summary and Expected Values

While no experimental pKa value for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is currently published, we can infer an approximate range from related compounds. Pyrazole itself is a weak base. [18]However, the pyrazol-5-one core can exhibit acidic properties. For instance, some pyrazolone derivatives have been studied in the context of their dissociation constants. [19][20]The acidity will be influenced by the tautomeric equilibrium and the electronic effects of the substituents. Given the structure, the primary acidic proton is likely the N-H of the pyrazole ring. The pKa value is expected to be in the weakly acidic to neutral range.

| Method | Key Principle | Strengths | Considerations |

| Potentiometric Titration | Measures pH change upon addition of a titrant. [11][12] | High accuracy and reliability; well-established method. | Requires larger sample quantity; solubility can be an issue. [1][11] |

| UV-Vis Spectrophotometry | Measures change in absorbance with pH. [21] | High sensitivity; requires small amount of sample. [1] | Compound must have a pH-sensitive chromophore. [1] |

| Computational Prediction | Calculates pKa based on molecular structure. [2] | No physical sample required; high throughput. | Accuracy can vary; may struggle with complex molecules. [14] |

Conclusion

The determination of the pKa of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a critical step in its evaluation as a potential drug candidate. This guide has outlined the essential theoretical considerations, primarily the role of tautomerism, and provided detailed, actionable protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry. Furthermore, we have introduced computational prediction as a powerful complementary tool. By employing these methodologies, researchers can obtain a precise and accurate pKa value, which is indispensable for building predictive models of a compound's ADME properties and for rationally designing more effective and safer medicines.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

The final UV-Vis method for the pKa determination. - ResearchGate. [Link]

-

Development of Methods for the Determination of pKa Values - PMC. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Publications. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. [Link]

-

Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. [Link]

-

Acid Dissociation Constant by Potentiometric Titration - Mettler Toledo. [Link]

-

Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing). [Link]

-

Evaluating small molecule microscopic and macroscopic pKa predictions - eScholarship.org. [Link]

-

Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. [Link]

-

Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

-

Predicting pKa of flexible polybasic tetra-aza macrocycles - RSC Publishing. [Link]

-

Full article: Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations - Taylor & Francis. [Link]

-

Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations - Taylor & Francis. [Link]

-

On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis - ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(5)/.[7]pdf]([Link]7]pdf)

-

Synthesis and characterization of novel pyrazolone derivatives | Request PDF. [Link]

-

Note Synthesis and bioactivity evaluation of pyrazolone derivatives. [Link]

-

The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... - ResearchGate. [Link]

-

(PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5- YL)-1-OCTYL-1H-BENZIMIDAZOLE - ResearchGate. [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl- - the NIST WebBook. [Link]

-

1-Phenyl-3-methyl-5-pyrazolone - SIELC Technologies. [Link]

-

Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor - SciSpace. [Link]

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. [Link]

-

4,4'-Bis(1-phenyl-3-methyl-5-pyrazolone) | C20H18N4O2 | CID 95807 - PubChem. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. [Link]

-

(PDF) Synthesis and biological evaluation of pyrazolyl-pyrazolone derivatives: Antioxidant, anticancer activities, and molecular docking insights - ResearchGate. [Link]

-

Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC. [Link]

-

What is the pKa of my compound? - ACD/Labs. [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. optibrium.com [optibrium.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. web.williams.edu [web.williams.edu]

- 10. mt.com [mt.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. enamine.net [enamine.net]

- 14. escholarship.org [escholarship.org]

- 15. reddit.com [reddit.com]

- 16. acdlabs.com [acdlabs.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

Safety data sheet (SDS) and toxicity profile for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

Executive Summary: Identity & Utility

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (CAS: 77384-88-4 ) is a specialized heterocyclic compound belonging to the pyrazolone family.[1] Unlike its more common analogue, 1-phenyl-3-methyl-5-pyrazolone (Edaravone precursor), this molecule features a lipophilic octyl chain at the N1 position.

This structural modification drastically alters its solubility profile, making it a critical ligand in hydrometallurgy and solvent extraction . It serves as a lipophilic core for synthesizing acylpyrazolone chelators used to separate transition metals (e.g., Copper) and inner-transition elements (Lanthanides/Actinides) from aqueous phases into organic solvents.[1]

| Chemical Identity | Details |

| IUPAC Name | 3-Methyl-1-octyl-1H-pyrazol-5(4H)-one |

| CAS Number | 77384-88-4 |

| Molecular Formula | C₁₂H₂₂N₂O |

| Molecular Weight | 210.32 g/mol |

| Synonyms | 1-Octyl-3-methyl-2-pyrazolin-5-one; 2,4-dihydro-5-methyl-2-octyl-3H-pyrazol-3-one |

| Core Application | Ligand for Liquid-Liquid Extraction (LLE); Chelation Precursor |

Safety Data Sheet (SDS) – Technical Synthesis

Disclaimer: No regulatory-grade SDS exists for this specific research chemical.[1] The following data is a Predicted Safety Profile derived from Structure-Activity Relationships (SAR) and read-across data from 1-phenyl-3-methyl-5-pyrazolone (CAS 89-25-8) and octylhydrazine precursors.

Hazard Identification (GHS Classification)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Basis for Classification |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed.[1] | Read-across from pyrazolone core (LD50 usually 500-2000 mg/kg).[1] |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315: Causes skin irritation.[1] | Presence of secondary amine/amide functionality; lipophilic tail enhances skin penetration.[1] |

| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[1] | Standard hazard for nitrogen heterocycles.[1] |

| Aquatic Toxicity | Cat. 2 | H411: Toxic to aquatic life with long-lasting effects.[1] | The C8 (octyl) chain significantly increases LogP, indicating bioaccumulation potential in aquatic organisms. |

Precautionary Statements

-

Prevention: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection).

-

Response:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Pyrazolones can oxidize at the C4 position upon prolonged air exposure.[1]

Toxicity Profile & Biological Fate[1]

Mechanism of Action & Toxicology

The toxicity of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is governed by two structural motifs: the pyrazolone ring and the octyl side chain .[1]

-

Pyrazolone Ring Reactivity:

-

The C4 position is nucleophilic and susceptible to oxidation.[1] In biological systems, this can lead to the formation of radical species or covalent binding to proteins via Michael addition-like pathways if metabolized to a quinone-imine methide intermediate.

-

Read-Across: Similar pyrazolones (e.g., Phenazone) show moderate hepatic toxicity at high doses due to oxidative stress.[1]

-

-

Lipophilicity (The Octyl Effect):

-

The octyl chain increases the partition coefficient (LogP). Unlike the phenyl analogue, this molecule will readily cross cell membranes and the blood-brain barrier.

-

Dermal Absorption: High.[1] The aliphatic tail acts as a permeation enhancer, carrying the heterocyclic core through the stratum corneum.

-

Metabolic Fate

-

Phase I: Likely undergoes

-oxidation or -

Phase II: Glucuronidation at the N-2 nitrogen or the enolic oxygen (tautomeric form).[1]

Synthesis & Manufacturing Protocol

The synthesis of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a classic condensation reaction (Knorr Pyrazole Synthesis) adapted for long-chain alkyl hydrazines.[1]

Reaction Logic (Graphviz Diagram)

Figure 1: Synthetic pathway via condensation of ethyl acetoacetate and octylhydrazine.[1]

Experimental Protocol

Note: This protocol is adapted from standard pyrazolone synthesis methodologies (e.g., Oliva et al., 2008) and optimized for lipophilic derivatives.

Reagents:

-

Ethyl Acetoacetate (1.0 eq)[1]

-

Octylhydrazine (or Octylhydrazine Hydrochloride + 1.0 eq NaOH) (1.0 eq)[1]

-

Solvent: Ethanol (Absolute) or Acetic Acid (Glacial)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve Octylhydrazine (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask.

-

Critical: If using the hydrochloride salt, neutralize with an equimolar amount of sodium ethoxide or sodium hydroxide before addition to prevent acid-catalyzed decomposition.

-

-

Addition: Add Ethyl Acetoacetate (0.1 mol) dropwise at Room Temperature (RT) with vigorous stirring. The reaction is exothermic; maintain temp < 40°C.[1]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM) until the starting hydrazine is consumed.[1]

-

Isolation:

-

Purification: Recrystallize from minimal hexane/ethyl acetate or purify via column chromatography (Silica gel) if high purity (>99%) is required for extraction studies.

Self-Validating Check:

-

NMR Confirmation: The disappearance of the ethyl ester quartet (approx. 4.2 ppm) and the appearance of the pyrazolone methylene protons (singlet at ~3.4 ppm, C4-H) confirms cyclization.

Applications in Metal Extraction

This compound is rarely used "as-is" but rather as a precursor to 4-acylpyrazolones, which are "super-extractants."[1]

The Chelation Mechanism

The 1-octyl-3-methyl-5-pyrazolone core possesses a "beta-diketone like" structure when acylated at the C4 position.[1]

-

Tautomerism: It exists in equilibrium between the keto (CH2) and enol (OH) forms.[1]

-

Metal Binding: The enolic proton is acidic (pKa ~ 7-9).[1] Upon deprotonation, it forms a stable 6-membered chelate ring with metal ions (M+).[1]

Why the Octyl Chain?

In industrial solvent extraction (e.g., removing Copper from acidic leach solutions or separating Lanthanides):

-

Phase Disengagement: The C8 chain prevents the formation of "third phases" (emulsions) which are common with the phenyl analogue (PMBP) in aliphatic diluents like kerosene.

-

Solubility: It allows the ligand to remain soluble in non-polar industrial diluents (Kerosene, Dodecane) where the phenyl variant might precipitate.

References

-

Oliva, A., Molinari, A., & Toro, C. (2008).[2] Synthesis, Copper Complexes and Solvent Extraction Studies of 1-Octyl-3-methyl-5-pyrazolone Derivatives. Journal of Heterocyclic Chemistry. [1]

-

U.S. National Library of Medicine. (n.d.).[1] Compound Summary: 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Precursor Read-Across).[1] PubChem.[1] [1]

-

Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [1]

-

Arctom Scientific. (2024).[1] Product Catalog: CAS 77384-88-4 (3-Methyl-1-octyl-4,5-dihydro-1H-pyrazol-5-one).[1][3][4]

Sources

A Technical Guide to the Coordination Chemistry of 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolone derivatives represent a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of metal ions.[1][2] This guide focuses on 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP), a β-dicarbonyl compound whose coordination behavior is of significant interest for applications ranging from catalysis to the development of novel therapeutic agents.[2] The presence of the long octyl chain imparts notable solubility characteristics, making it a compelling candidate for study in various solvent systems and for potential biological applications. This document provides a comprehensive overview of the synthesis of the OMP ligand, the principles governing its coordination with metal ions, detailed protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications, particularly in drug development.

Introduction to 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP) as a Ligand

Pyrazolones are heterocyclic compounds that have been extensively studied for their coordination capabilities and the diverse biological activities of their metal complexes, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] OMP belongs to the family of 4-acyl-5-pyrazolones, which are recognized for their excellent chelating properties, similar to β-diketones.[1]

Structural Features and Tautomerism:

The OMP molecule can exist in different tautomeric forms, primarily the keto and enol forms. This keto-enol tautomerism is crucial for its coordination behavior. In the enol form, the deprotonation of the hydroxyl group facilitates the formation of a six-membered chelate ring with a metal ion, leading to highly stable complexes. The coordination typically occurs through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group.[1][5]

Caption: Keto-enol tautomerism of the OMP ligand.

Synthesis and Characterization of the OMP Ligand

The synthesis of pyrazolone derivatives is often achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[6][7]

Synthesis Protocol for 1-Octyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol describes a typical synthesis based on the Knorr condensation.

Materials:

-

Ethyl acetoacetate

-

Octylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add octylhydrazine (1 equivalent) to the mixture while stirring. The addition may be slightly exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure OMP.

Causality: The reflux is necessary to provide sufficient energy to overcome the activation barrier for the condensation and subsequent cyclization reactions. Acetic acid acts as a catalyst by protonating the carbonyl oxygen of the ketoester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[7]

Characterization of OMP

The synthesized ligand should be characterized to confirm its structure and purity.

-

¹H NMR Spectroscopy: Expected signals include those for the octyl chain protons, the methyl group protons, and the pyrazolone ring protons.

-

IR Spectroscopy: Key vibrational bands include the C=O stretching frequency (around 1650 cm⁻¹) and N-H stretching (around 3380 cm⁻¹).[8]

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Coordination Chemistry with Metal Ions

OMP acts as a bidentate chelating agent, coordinating to metal ions through its two oxygen donor atoms to form stable complexes, typically with a general formula of [M(OMP)₂] or [M(OMP)₂S₂] where S represents a solvent molecule.[1][5]

General Synthesis Protocol for OMP-Metal Complexes

Materials:

-

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one (OMP)

-

Metal salt (e.g., Cu(CH₃COO)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)

-

Ethanol or Methanol

Procedure:

-

Dissolve the OMP ligand (2 equivalents) in ethanol in a round-bottom flask, and heat gently to ensure complete dissolution.

-

In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

A change in color and/or the formation of a precipitate often indicates complex formation.

-

Adjust the pH of the solution if necessary (often to slightly basic conditions) to facilitate the deprotonation of the ligand's enolic form, which is essential for coordination. A weak base like sodium acetate can be used.[9]

-

Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.

-

Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.

-

Filter the solid complex, wash with cold ethanol to remove any unreacted starting materials, and dry in a desiccator.

Expertise Note: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used because they effectively dissolve both the pyrazolone ligand and many common metal salts, facilitating a homogeneous reaction environment. The molar ratio of 2:1 (ligand:metal) is typically used to satisfy the coordination number of many divalent metal ions, leading to the formation of octahedral or square planar complexes.[10]

Caption: General workflow for the synthesis of OMP-metal complexes.

Structural Elucidation and Characterization of Metal Complexes

A suite of analytical techniques is employed to determine the structure, stoichiometry, and properties of the synthesized metal complexes.

Spectroscopic and Analytical Techniques

-

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the C=O stretching frequency. Upon coordination to a metal ion, this band typically shifts to a lower wavenumber (by 15-40 cm⁻¹) due to the donation of electron density from the oxygen to the metal, which weakens the C=O bond.[10][11] The disappearance of the broad O-H band from the enol form also confirms chelation.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions can be observed in the visible region, which are useful for inferring the geometry of the complex (e.g., octahedral vs. tetrahedral).[12][13] Ligand-to-metal charge transfer (LMCT) bands are also often observed.

-

Magnetic Susceptibility Measurements: This measurement helps determine the number of unpaired electrons in the complex, which in turn provides insight into the oxidation state and coordination geometry of the central metal ion.

-

Thermal Analysis (TGA/DTA): Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.[14][15][16] The decomposition pathway can provide information about the complex's composition.[17]

Example Characterization Data Summary

The following table summarizes typical data expected from the characterization of divalent transition metal complexes of OMP.

| Metal Ion | Geometry | Key IR Shifts (cm⁻¹) ν(C=O) | UV-Vis λₘₐₓ (nm) (d-d transitions) | Magnetic Moment (B.M.) |

| Cu(II) | Square Planar | ~1610-1625 | ~600-700 | ~1.7-2.2 |

| Ni(II) | Octahedral | ~1615-1630 | ~400-450, ~650-750 | ~2.8-3.5 |

| Co(II) | Octahedral | ~1610-1625 | ~500-600, ~1100-1200 | ~4.3-5.2 |

| Zn(II) | Tetrahedral | ~1620-1635 | No d-d transitions | Diamagnetic |

Note: These are representative values and can vary based on specific experimental conditions and the presence of other coordinating ligands or solvent molecules.

Applications in Drug Development

Metal complexes of pyrazolone derivatives are of great interest in medicinal chemistry due to their enhanced biological activities compared to the free ligands.[3][18] The chelation of the metal ion can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

-

Antimicrobial Activity: Many pyrazolone-metal complexes have shown significant activity against various strains of bacteria and fungi. The mechanism is often attributed to the disruption of cellular processes upon interaction of the metal complex with the microbial cell. The enhanced activity of the complexes may be due to the increased uptake of the metal complexes within the membranes of the microorganisms.[18]

-

Anticancer Activity: Some pyrazole-based metal complexes have demonstrated promising cytotoxic activity against cancer cell lines.[8][11] The mode of action can involve intercalation with DNA, inhibition of key enzymes, or the generation of reactive oxygen species (ROS).

-

Other Potential Applications: Beyond medicine, these complexes have applications in catalysis and as solvent extraction agents for metal ions.[2][19]

Caption: Potential applications of OMP-metal complexes.

Conclusion and Future Outlook

1-Octyl-3-methyl-1H-pyrazol-5(4H)-one is a highly versatile ligand that forms stable and well-defined complexes with a range of metal ions. The synthesis of both the ligand and its complexes is straightforward, allowing for systematic studies of their properties. The characterization data from various spectroscopic and analytical techniques provide a clear picture of the coordination environment around the metal center. The demonstrated biological activities of related pyrazolone complexes suggest that OMP-metal complexes are promising candidates for further investigation in drug development. Future research should focus on expanding the range of metal ions studied, conducting in-depth biological activity screening, and elucidating the mechanisms of action to pave the way for their potential therapeutic use.

References

-

MDPI. (2023, February 15). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Available at: [Link]

-

PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available at: [Link]

-

Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Zenodo. Available at: [Link]

-

Semantic Scholar. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available at: [Link]

-

EAG Laboratories. (n.d.). Thermogravimetry Differential Thermal Analysis (TG/DTA). Available at: [Link]

-

ResearchGate. (2019, December). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Available at: [Link]

-

PubMed. (2014, June 15). Octyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate. Available at: [Link]

-

RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-